molecular formula C13H16N2O2 B3110132 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one CAS No. 1784535-01-8

7-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Cat. No. B3110132
CAS RN: 1784535-01-8
M. Wt: 232.28
InChI Key: DSPUWEVLYKZPOM-UHFFFAOYSA-N
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Description

7-Methoxyspiro[indoline-3,4’-piperidin]-2-one is a photochromic compound belonging to the spiropyran family. These compounds exhibit reversible color changes upon exposure to UV or visible light. In particular, spiropyrans of the indoline series are promising due to their sensitivity to various external stimuli, including light, temperature, pH, metal ions, and mechanical stress .


Synthesis Analysis

The synthesis of 7-Methoxyspiro[indoline-3,4’-piperidin]-2-one involves specific strategies. Unlike some analogues based on other heterocycles, indoline spiropyrans can be synthesized directly without a two-stage technique. For instance, the condensation and deprotonation stages are not required for their preparation .


Molecular Structure Analysis

  • The C Spiro -O bond, which undergoes cleavage upon photoexcitation, is already extended in the ground state .

Chemical Reactions Analysis

  • Interaction with metal cations and nucleophilic anions .

Physical And Chemical Properties Analysis

  • Bond Lengths : The C Spiro -O bond length is approximately 1.4672 Å , and the C Spiro -N bond length is around 1.444 Å .
  • Sensitivity : Its responsiveness to external stimuli makes it suitable for dynamic materials .

Scientific Research Applications

Anticancer Properties

7-Methoxyspiro[indoline-3,4'-piperidin]-2-one derivatives have shown potential as anticancer agents. One derivative, identified as a potent c-Met/ALK dual inhibitor, displayed significant tumor growth inhibition in human gastric carcinoma models (Jingrong Li et al., 2013). Another study synthesized and evaluated 1'-methylspiro[indoline-3,4'-piperidine] derivatives for their antiproliferative activities against various cancer cell lines, demonstrating significant inhibition (Junjian Li et al., 2020).

Antidepressant Potential

Compounds derived from spiro[indoline-3,4'-piperidine] were evaluated for potential antidepressant activity. The study found that analogues with certain substitutions exhibited notable activity in preventing depressive behavior in animal models (H. Ong et al., 1983).

Novel Synthesis Methods

Recent studies have focused on developing new methods to synthesize spiro[indoline-3,4'-piperidine] compounds. For instance, a synthetic strategy involving AgOTf/PPh3-catalyzed tandem cyclization was developed for efficient production of spiro[indoline-3,4'-pyridin]-2-yl)carbamates (Guoduan Liang et al., 2020).

Corrosion Inhibition

Spiropyrimidinethiones, including 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one derivatives, have been studied for their corrosion inhibition properties. They were found to effectively inhibit corrosion of mild steel in acidic conditions, suggesting potential applications in material sciences (M. Yadav et al., 2015).

Antimicrobial Activity

Certain derivatives of 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one have shown promising antimicrobial and antitubercular properties. These compounds were synthesized through a 1,3-dipolar cycloaddition reaction and tested against various bacterial and fungal strains (A. Dandia et al., 2013).

Mechanism of Action

Upon photoexcitation, 7-Methoxyspiro[indoline-3,4’-piperidin]-2-one undergoes isomerization, leading to a change in color. The structural features play a crucial role in this process, influencing photochromic properties and determining the system’s responsiveness to external stimuli .

Future Directions

  • Photopharmacology : Exploring its potential in therapeutic applications .

properties

IUPAC Name

7-methoxyspiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-17-10-4-2-3-9-11(10)15-12(16)13(9)5-7-14-8-6-13/h2-4,14H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPUWEVLYKZPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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